5-(Pyridin-3-yl)furan-2-carbaldehyde
Overview
Description
“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a chemical compound that belongs to the class of aromatic aldehyde. It is also known as “5-(3-Pyridyl) Furfural” and has a molecular weight of 173.17 g/mol . The compound is a pale yellow powder.
Synthesis Analysis
The synthesis of “this compound” involves several steps. A mixture of hetarylboronic acid and aryl (hetaryl) bromide is heated to 80°C and treated by adding a small amount of Pd-Ni (Co)-B-L, a bimetallic catalyst. The reaction mixture is vigorously stirred at reflux until complete conversion of the starting materials is achieved .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H
. This compound belongs to the class of organic compounds known as aralkylamines . Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve several steps. For example, in one reported synthesis, the reaction was highly exothermic, therefore an effective reflux condenser was essential for scaling up this synthesis .Physical And Chemical Properties Analysis
“this compound” is a pale yellow powder that is soluble in water and organic solvents. It has a melting point of 100-101°C .Scientific Research Applications
Antibacterial Activity
5-(Pyridin-3-yl)furan-2-carbaldehyde: has been identified as a key compound in the synthesis of novel furan derivatives with significant antibacterial properties . These derivatives have shown efficacy against both gram-positive and gram-negative bacteria, addressing the urgent need for new antimicrobial compounds to treat multi-resistant illnesses.
Anticancer Potential
Research has indicated that furan derivatives, including those synthesized from This compound , exhibit promising anticancer activity. Specifically, investigations into novel chalcones against lung carcinoma cell lines have highlighted the potential of these compounds in cancer treatment .
Antifungal Applications
The compound has also been utilized in the development of agents that inhibit the growth of yeast-like fungi such as Candida albicans . This is particularly important given the rising concern over fungal infections and the resistance to current antifungal medications .
Material Science
In material science, derivatives based on This compound have been described as model compounds. They are used to study the effect of intramolecular hydrogen bonding and steric and electronic factors on molecular conformations, which is crucial for the development of new materials .
Anti-Inflammatory and Analgesic Effects
The furan nucleus, which is part of the structure of This compound , is associated with compounds that have anti-inflammatory and analgesic properties. This makes it a valuable compound for the development of new medications in these categories .
Antimicrobial Properties
Beyond antibacterial and antifungal applications, furan derivatives are being explored for their broader antimicrobial properties. This includes potential antiviral activities, which are increasingly important in the context of global health challenges .
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 5-(Pyridin-3-yl)furan-2-carbaldehyde Some related compounds have been shown to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs . It’s possible that This compound may have similar interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been shown to be involved in the metabolic activation of aflatoxin b1 . This suggests that This compound may also influence similar biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to be involved in the hydroxylation of certain anti-cancer drugs , suggesting that This compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s important to note that many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
5-pyridin-3-ylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFODGXPXFMOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480820 | |
Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38588-49-7 | |
Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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